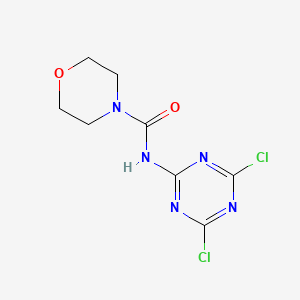
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of two chlorine atoms and a morpholinecarboxamide group attached to the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms by the morpholine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in a shorter time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of substituted triazine derivatives, while hydrolysis leads to the formation of triazine ring cleavage products .
Aplicaciones Científicas De Investigación
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine: A similar compound with different substituents on the triazine ring.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine:
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is unique due to the presence of the morpholinecarboxamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry .
Propiedades
Número CAS |
5180-96-1 |
|---|---|
Fórmula molecular |
C8H9Cl2N5O2 |
Peso molecular |
278.09 g/mol |
Nombre IUPAC |
N-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C8H9Cl2N5O2/c9-5-11-6(10)13-7(12-5)14-8(16)15-1-3-17-4-2-15/h1-4H2,(H,11,12,13,14,16) |
Clave InChI |
NLQLTQIXANAYSL-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C(=O)NC2=NC(=NC(=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


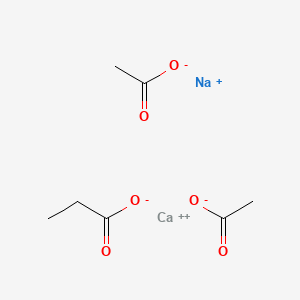
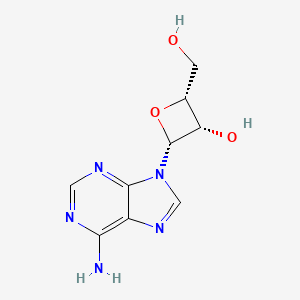


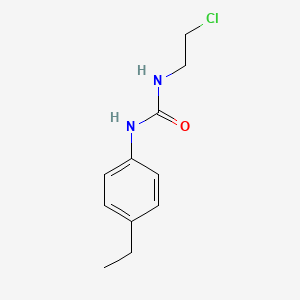

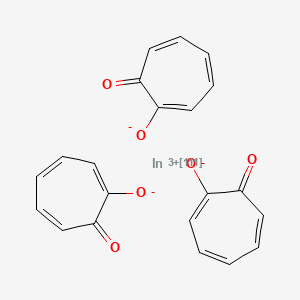
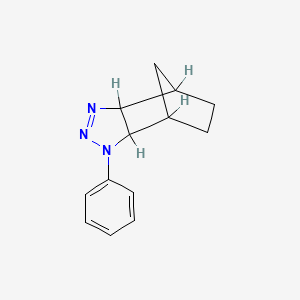
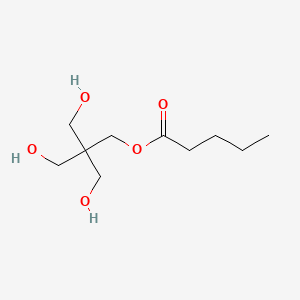
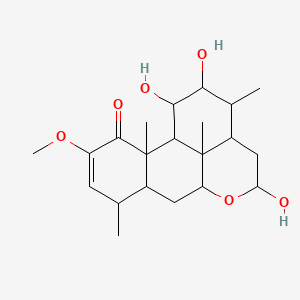
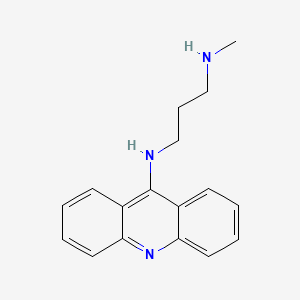

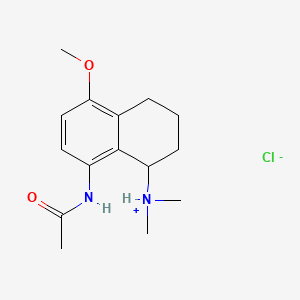
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
